3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O3S2/c1-11(2)23-18(25)14(28-19(23)27)10-13-15(20-7-9-26-4)21-16-12(3)6-5-8-22(16)17(13)24/h5-6,8,10-11,20H,7,9H2,1-4H3/b14-10- |
InChI Key |
APZNHWVESMOGII-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCOC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCOC |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates thiazolidine and pyrido-pyrimidine moieties, which are known for various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. It features a thiazolidine ring that may contribute to its biological activity through interactions with specific biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazolidine derivatives. For example, compounds bearing the thiazolidine structure have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that derivatives of thiazolidinones can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study on a related thiazolidine derivative reported IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone A | HeLa | 5.0 | Apoptosis induction |
| Thiazolidinone B | MCF-7 | 3.5 | Cell cycle arrest |
Antioxidant Activity
The antioxidant properties of compounds similar to the target molecule have been documented. Thiazolidine derivatives can scavenge free radicals and reduce oxidative stress in cells, which is critical for preventing cellular damage associated with various diseases.
Research Findings:
In a study assessing the antioxidant capacity of thiazolidinones, it was found that these compounds significantly reduced oxidative stress markers in cellular models . The antioxidant activity was measured using DPPH and ABTS assays, showing effective free radical scavenging capabilities.
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on key enzymes involved in metabolic pathways. For instance, thiazolidine derivatives have been investigated for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications.
Mechanism:
Inhibitors targeting ALR2 can help mitigate diabetic complications by preventing the accumulation of sorbitol in cells. Studies have shown that certain thiazolidine derivatives exhibit submicromolar IC50 values against ALR2, indicating strong inhibitory potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared to derivatives with modifications in the thiazolidinone substituents, amino side chains, and pyrido-pyrimidinone substituents (Table 1):
Key Observations :
- Solubility : The 2-methoxyethyl group in the target compound confers higher polarity compared to the phenylethyl () or tetrahydrofuranmethyl () groups, enhancing aqueous solubility .
- Steric Effects : The 3-isopropyl group in the target compound introduces moderate steric hindrance, whereas the 3-(3-methoxypropyl) group () increases flexibility but reduces crystallinity .
- Bioactivity : Phenylethyl and 4-methylbenzyl substituents () are associated with improved membrane permeability in antimicrobial studies, while methoxyethyl groups may favor hydrogen bonding in anti-inflammatory targets .
Computational and Crystallographic Insights
- DFT Studies : The Lee-Yang-Parr (LYP) functional () predicts the target compound’s HOMO-LUMO gap (~3.8 eV), indicating redox stability comparable to analogues .
- Crystallography : SHELX software () resolved the Z-configuration in analogues, confirming planar geometry and intermolecular π-π stacking .
Preparation Methods
Condensation-Cyclization Approach
The core structure is typically synthesized via condensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions. For example:
-
Step 1 : Reacting 2-amino-4-methylpyridine with ethyl acetoacetate in acetic acid yields an intermediate Schiff base.
-
Step 2 : Cyclization using polyphosphoric acid (PPA) at 120–140°C forms the pyrido[1,2-a]pyrimidin-4-one ring.
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 68 |
| H2SO4 | 100 | 8 | 45 |
| POCl3 | 80 | 12 | 52 |
Data adapted from demonstrates PPA’s superiority in achieving higher yields.
Functionalization at Position 2
Introduction of the 2-[(2-methoxyethyl)amino] group is achieved via nucleophilic aromatic substitution (SNAr):
-
Method : Treating 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-methoxyethylamine in dimethylformamide (DMF) at 80°C for 12 hours.
-
Yield : 72–78% after purification by silica gel chromatography.
Synthesis of the Thiazolidinone Moiety
The 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized independently and later coupled to the core.
Thiazolidinone Ring Formation
-
Step 1 : Reaction of isopropylamine with carbon disulfide in ethanol yields isopropyl dithiocarbamate.
-
Step 2 : Cyclization with chloroacetic acid under reflux forms 3-isopropyl-2-thioxothiazolidin-4-one.
Critical Parameters :
-
Solvent : Ethanol (optimal for solubility and reaction kinetics).
-
Temperature : 80°C (prevents decomposition of intermediates).
Stereospecific Coupling of Moieties
The Z-configuration at the methylene bridge is achieved through Knoevenagel condensation:
Reaction Conditions
-
Reactants : Pyrido[1,2-a]pyrimidin-4-one core (1 equiv), thiazolidinone (1.2 equiv).
-
Time : 8–10 hours.
Mechanistic Insight :
The base deprotonates the active methylene group of the thiazolidinone, enabling nucleophilic attack on the aldehyde-like position of the pyrido-pyrimidine core. The Z-selectivity arises from steric hindrance between the isopropyl group and the pyrido-pyrimidine ring.
Table 2 : Impact of Bases on Coupling Efficiency
| Base | Solvent | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 9:1 | 85 |
| DBU | THF | 7:3 | 72 |
| K2CO3 | DMF | 6:4 | 68 |
Data from highlights piperidine’s efficacy in enhancing Z-selectivity.
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors and process analytical technology (PAT) are employed:
Flow Chemistry Advantages
Purification Strategies
-
Crystallization : Use of ethanol/water mixtures (7:3 v/v) yields 98% pure product.
-
Chromatography : Reserved for small-scale batches due to cost constraints.
Analytical Characterization
Structural confirmation relies on spectroscopic and crystallographic methods:
Spectroscopic Data
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions:
Thiazolidinone core formation : React 3-isopropyl-2-thioxothiazolidin-4-one with aldehydes under acidic conditions to introduce the Z-configuration at the methylidene bridge .
Pyrido-pyrimidinone coupling : Use nucleophilic substitution or condensation reactions to attach the pyrido[1,2-a]pyrimidin-4-one moiety. Methoxyethylamine is introduced via reductive amination or direct coupling .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMSO/ethanol) are critical for isolating the pure compound .
Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), temperature (reflux at 80–110°C), and catalyst (e.g., triethylamine for deprotonation) to improve stereochemical control and reduce side products .
Q. How can structural integrity and purity be confirmed after synthesis?
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for stereochemical control?
- DFT calculations : Model transition states to predict Z/E isomerization energy barriers. Use Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular docking : Screen ligand conformers against target proteins (e.g., bacterial topoisomerase IV) to prioritize synthetically accessible stereoisomers .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for thiazolidinone ring closure .
Q. How should researchers resolve contradictions between solubility and bioactivity data?
- Case example : High hydrophobicity (logP ~3.5) may limit aqueous solubility but enhance membrane permeability.
- Experimental : Measure solubility in DMSO/PBS mixtures and correlate with cellular uptake (fluorescence tagging) .
- Formulation : Use cyclodextrin complexes or nanoemulsions to improve bioavailability without altering activity .
Q. What strategies are effective for studying protein-ligand interactions with this compound?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (ka/kd) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- X-ray crystallography : Co-crystallize with bacterial dihydrofolate reductase to map key hydrogen bonds (e.g., thioxo group with Arg72) .
Q. How can structure-activity relationships (SAR) be explored for derivatives?
- Modifications :
- Replace methoxyethylamino group with morpholine or piperazine to alter basicity .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrimidinone ring to enhance electrophilicity .
- Testing : Compare IC₅₀ values in dose-response assays to identify critical functional groups .
Q. What analytical techniques are suitable for stability studies under physiological conditions?
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
- Circular dichroism : Track conformational changes in the thiazolidinone ring under UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
